An In-Depth Technical Guide to 4-Chlorophthalide: Structure, Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-Chlorophthalide: Structure, Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 4-Chlorophthalide (CAS No: 52010-22-7), a versatile organic compound with significant applications in organic synthesis and as a key intermediate in the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its chemical characteristics, synthesis, and practical applications.
Introduction and Core Chemical Identity
4-Chlorophthalide, systematically named 4-chloro-2-benzofuran-1(3H)-one, belongs to the phthalide class of organic compounds. These compounds are characterized by a γ-lactone structure fused to a benzene ring.[1] The presence of a chlorine atom at the 4-position of the phthalide structure imparts specific reactivity and properties to the molecule, making it a valuable building block in the synthesis of more complex chemical entities.[1]
At room temperature, 4-Chlorophthalide typically appears as a white to light yellow solid.[1] It is known for its aromatic properties and has found use in the development of fragrances due to its pleasant odor.[1] More significantly, its potential biological activity has made it a subject of research in medicinal chemistry.[1]
Below is a diagram illustrating the chemical structure of 4-Chlorophthalide.
Caption: Chemical structure of 4-Chlorophthalide.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 4-Chlorophthalide is essential for its effective use in research and development. The following table summarizes its key properties.
| Property | Value | Reference(s) |
| CAS Number | 52010-22-7 | [1] |
| Molecular Formula | C₈H₅ClO₂ | [1] |
| Molecular Weight | 168.58 g/mol | [1] |
| Appearance | White to light yellow solid | [1] |
| Boiling Point | 360.6 °C at 760 mmHg | [1] |
| Solubility | Soluble in ethanol and acetone; limited in water | [1] |
Spectroscopic Data Interpretation
While publicly available spectra for 4-Chlorophthalide are limited, its structure allows for the prediction of key spectroscopic features.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene (-CH₂-) protons of the lactone ring. The aromatic protons will likely appear as a complex multiplet in the downfield region (δ 7.0-8.0 ppm), with their specific chemical shifts and coupling patterns influenced by the electron-withdrawing effects of the chlorine atom and the carbonyl group. The methylene protons are expected to appear as a singlet further upfield.
-
¹³C NMR: The carbon NMR spectrum should display eight distinct signals. The carbonyl carbon of the lactone will be the most downfield signal (typically δ 165-175 ppm). The aromatic carbons will resonate in the δ 120-150 ppm region, with the carbon attached to the chlorine atom showing a characteristic chemical shift. The methylene carbon will appear at the most upfield position.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretch of the γ-lactone, typically found in the range of 1760-1800 cm⁻¹. Other characteristic peaks will include C-O stretching vibrations and absorptions related to the chlorinated aromatic ring.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 168, with a characteristic M+2 peak at m/z 170 in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of CO and other small molecules.
Synthesis of 4-Chlorophthalide
The synthesis of 4-Chlorophthalide is typically achieved through a two-step process starting from phthalic anhydride. This involves the chlorination of phthalic anhydride to produce 4-chlorophthalic anhydride, followed by the selective reduction of one of the carbonyl groups of the anhydride to form the lactone ring of 4-Chlorophthalide.
Caption: General synthetic workflow for 4-Chlorophthalide.
Step 1: Synthesis of 4-Chlorophthalic Anhydride
A common method for the synthesis of 4-chlorophthalic anhydride involves the direct chlorination of phthalic anhydride.[2][3]
Protocol: Chlorination of Phthalic Anhydride
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, gas inlet, and reflux condenser, dissolve phthalic anhydride in an appropriate solvent.
-
Catalyst Addition: Introduce a catalyst to direct the chlorination to the 4-position.
-
Chlorination: Bubble chlorine gas through the solution at a controlled rate and temperature. The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is worked up to remove the solvent and catalyst. The crude 4-chlorophthalic anhydride is then purified, typically by recrystallization or distillation, to yield the desired intermediate.[4]
Step 2: Selective Reduction to 4-Chlorophthalide
The selective reduction of one of the two carbonyl groups of 4-chlorophthalic anhydride is a critical step. Sodium borohydride (NaBH₄) is a commonly used reagent for the reduction of substituted phthalic anhydrides to their corresponding phthalides.[5]
Protocol: Reduction of 4-Chlorophthalic Anhydride
-
Dissolution: Dissolve 4-chlorophthalic anhydride in a suitable solvent, such as tetrahydrofuran (THF) or a protic solvent like ethanol, in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution in an ice bath to control the exothermic reaction.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the cooled solution.[6] The progress of the reduction can be monitored by TLC.
-
Quenching and Extraction: Once the reaction is complete, carefully quench the excess sodium borohydride with a dilute acid (e.g., 1M HCl). The product is then extracted into an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The resulting crude 4-Chlorophthalide can be further purified by recrystallization or column chromatography to obtain a product of high purity.
Applications in Drug Development
4-Chlorophthalide and its precursors are valuable intermediates in the pharmaceutical industry. 4-Chlorophthalic acid, derived from 4-Chlorophthalide, serves as a building block for a range of active pharmaceutical ingredients (APIs), including antimicrobial, anti-inflammatory, and anticancer agents.
A notable application is in the synthesis of the diuretic drug Chlorthalidone . Chlorthalidone is used to treat high blood pressure and fluid retention.[7] While various synthetic routes to Chlorthalidone exist, some proceed through an intermediate that is structurally related to 4-Chlorophthalide. The synthesis involves the reaction of a derivative of 4-chlorobenzophenone, which can conceptually be derived from 4-chlorophthalide chemistry, with a sulfonamide-containing compound.
Caption: Conceptual pathway to Chlorthalidone.
Safety and Handling
4-Chlorophthalide requires careful handling in a laboratory setting. The following information is derived from available safety data sheets.[8][9]
Hazard Identification:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
First Aid:
-
General advice: Consult a physician. Show the safety data sheet to the doctor in attendance.
-
If inhaled: If breathed in, move person into fresh air. If not breathing, give artificial respiration.
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.
It is imperative to consult the full Safety Data Sheet (SDS) before handling 4-Chlorophthalide.[8]
Conclusion
4-Chlorophthalide is a valuable and versatile chemical intermediate with a well-defined chemical profile. Its synthesis from readily available starting materials and its utility as a building block, particularly in the pharmaceutical industry for the synthesis of drugs like Chlorthalidone, underscore its importance. A thorough understanding of its properties, synthesis, and safe handling procedures is crucial for its effective application in research and development.
References
-
ACCELA CHEMBIO INC. SAFETY DATA SHEET: 4-Chlorophthalide. [Online]. Available: [Link]
-
4-Chlorophthalic Acid: A Critical Component in Pharmaceutical Manufacturing. (2025-05-26). [Online]. Available: [Link]
-
National Toxicology Program. NTP technical report on the toxicity studies of Tetrachlorophthalic Anhydride (CAS No. 117-08-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice. Toxic Rep Ser. 1990;16:1-154. [Online]. Available: [Link]
-
PubChem. 4-Chlorophthalic anhydride. [Online]. Available: [Link]
-
PubChem. 4-Chloro-phthalimide. [Online]. Available: [Link]
- Google Patents. WO2018158777A1 - Improved process for the preparation of chlorthalidone. [Online].
- Google Patents. CN112079803A - Synthesis method of 4-halogenated phthalic anhydride and derivatives thereof. [Online].
-
Cotham, W. E., & Weeks, M. H. (1989). Environmental fate and toxicology of chlorothalonil. Reviews of environmental contamination and toxicology, 110, 1-25. [Online]. Available: [Link]
-
Koss, G., & Koransky, W. (1975). [An outline of chloro-organic compound toxicology]. Archiv fur Toxikologie, 34(3), 203–214. [Online]. Available: [Link]
-
Singh, N., & Kushwah, V. (2016). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. International Journal of Pharmaceutical Sciences and Research, 7(12), 4833-4841. [Online]. Available: [Link]
-
ResearchGate. Synthesis of chlorthalidone analogue. [Online]. Available: [Link]
- Google Patents. WO 2006/109318 A1 - Novel polymorph of 3-hydroxy-3-(3'-sulfamyl-4'-chlorophenyl)phthalimidine. [Online].
-
Gomes, L. F., & Rebelo, S. L. H. (1982). Reduction of substituted phthalic anhydrides with sodium borohydride. Journal of the Chemical Society, Perkin Transactions 1, 173-176. [Online]. Available: [Link]
-
ResearchGate. Synthesis scheme for chlorthalidone API. [Online]. Available: [Link]
- Google Patents. US4962206A - Process for the preparation of 4-bromophthalic anhydride. [Online].
-
Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Online]. Available: [Link]
- Google Patents. CN1526710A - A kind of preparation method of 4-chlorophthalic anhydride. [Online].
- Google Patents. US6528663B1 - Methods for the preparation of 4-chlorophthalic anhydride. [Online].
-
ResearchGate. Pilot study on synthesis of 4-chlorophthalic anhydride. [Online]. Available: [Link]
-
Yamamoto, A., et al. (1995). Development of an oral formulation of azetirelin, a new thyrotropin-releasing hormone (TRH) analogue, using n-lauryl-beta-D-maltopyranoside as an absorption enhancer. Journal of Pharmacy and Pharmacology, 47(11), 908-913. [Online]. Available: [Link]
-
Taniguchi, T., et al. (1996). Metabolism of azetirelin, a new thyrotropin-releasing hormone (TRH) analogue, by intestinal microorganisms. Journal of Pharmacy and Pharmacology, 48(10), 1040-1044. [Online]. Available: [Link]
- Google Patents. WO2004072012A1 - Preparation of substituted phthalic anhydride, especially 4-chlorophtalic anhydride. [Online].
-
Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Online]. Available: [Link]
-
Organic Syntheses. N-Boc-5-oxaproline. [Online]. Available: [Link]
-
MassBank. 4-Chlorophenol; LC-ESI-QFT; MS2. (2015-08-25). [Online]. Available: [Link]
-
ResearchGate. De Novo Synthesis of Long-Wavelength Absorbing Chlorin-13,15-dicarboximides. [Online]. Available: [Link]
Sources
- 1. CAS 52010-22-7: 4-Chlorophthalide | CymitQuimica [cymitquimica.com]
- 2. CN1526710A - A kind of preparation method of 4-chlorophthalic anhydride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Chlorophthalide | 52010-22-7 [m.chemicalbook.com]
- 5. Reduction of substituted phthalic anhydrides with sodium borohydride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. WO2018158777A1 - Improved process for the preparation of chlorthalidone - Google Patents [patents.google.com]
- 8. accelachem.com [accelachem.com]
- 9. arctomsci.com [arctomsci.com]
